3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group, a phenyl group linked to a 1H-1,2,4-triazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1H-1,2,4-triazole moiety, which is then coupled with a phenyl group. This intermediate is subsequently reacted with a pyridine derivative that has been pre-functionalized with a chloro group and a trifluoromethyl group.
Preparation of 1H-1,2,4-triazole moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Coupling with phenyl group: The triazole intermediate is then coupled with a phenyl halide using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the final compound: The phenyl-triazole intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine under conditions that facilitate nucleophilic substitution, often using bases like potassium carbonate in polar aprotic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the triazole moiety.
Electrophilic aromatic substitution: The phenyl ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The presence of the triazole moiety, which is known for its bioactivity, makes it a candidate for drug development, particularly in the areas of antifungal, antibacterial, and anticancer research.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(fluoromethyl)pyridine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-2-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-11-6-10(15(17,18)19)7-20-13(11)12(14-21-8-22-23-14)9-4-2-1-3-5-9/h1-8,12H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDXGVJRGAGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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